molecular formula C8H3F6NO2 B155462 4-Nitro-1,2-bis(trifluoromethyl)benzene CAS No. 1978-20-7

4-Nitro-1,2-bis(trifluoromethyl)benzene

Cat. No.: B155462
CAS No.: 1978-20-7
M. Wt: 259.1 g/mol
InChI Key: QGNGVSKFAUEJDF-UHFFFAOYSA-N
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Description

4-Nitro-1,2-bis(trifluoromethyl)benzene is an aromatic compound characterized by the presence of two trifluoromethyl groups and a nitro group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1,2-bis(trifluoromethyl)benzene typically involves the nitration of 1,2-bis(trifluoromethyl)benzene. The process begins with the preparation of 1,2-bis(trifluoromethyl)benzene, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the process ensures that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1,2-bis(trifluoromethyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
4-Nitro-1,2-bis(trifluoromethyl)benzene serves as a critical building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to introduce functional groups selectively.

Synthetic Routes
The synthesis typically involves the nitration of 1,2-bis(trifluoromethyl)benzene using concentrated nitric acid and sulfuric acid under controlled temperature conditions. This method ensures the selective introduction of the nitro group at the desired position on the benzene ring.

Synthetic Method Yield (%) Conditions
Nitration70-90Controlled temp with HNO₃/H₂SO₄

Biological Applications

Enzyme Inhibition Studies
The compound is utilized in biological research to investigate enzyme inhibition and protein-ligand interactions. Its unique electronic properties make it an effective candidate for studying biochemical pathways and mechanisms of action in various biological systems.

Case Study: Protein-Ligand Interaction
A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting these pathways.

Material Science

Thermally Activated Delayed Fluorescence (TADF)
The compound is also explored for its role in the design and synthesis of emitters exhibiting efficient TADF. The unique structural features allow for the formation of donor–acceptor–donor architectures that enhance photophysical properties .

Material Property Value Significance
Dihedral Angle~80°Enhances charge-transfer efficiency
Emission WavelengthVariableTunable based on molecular design

Industrial Applications

Production of Specialty Chemicals
In industry, this compound is used in the production of specialty chemicals and materials such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in chemical manufacturing.

Safety and Environmental Considerations

The compound is classified as hazardous under OSHA standards, with risks including flammability and potential organ toxicity upon exposure. Proper handling protocols are essential to mitigate these risks during research and industrial applications.

Mechanism of Action

The mechanism of action of 4-Nitro-1,2-bis(trifluoromethyl)benzene involves its interaction with molecular targets through its nitro and trifluoromethyl groups. The nitro group can participate in redox reactions, while the trifluoromethyl groups influence the compound’s electronic properties, enhancing its ability to interact with specific enzymes and receptors. These interactions can modulate biological pathways, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(trifluoromethyl)benzene
  • 4-Nitro-1,3-bis(trifluoromethyl)benzene
  • 1,2,4-Tris(trifluoromethyl)benzene

Uniqueness

4-Nitro-1,2-bis(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise molecular interactions, such as enzyme inhibition studies and the development of selective pharmaceuticals .

Biological Activity

4-Nitro-1,2-bis(trifluoromethyl)benzene, a compound characterized by its unique trifluoromethyl substituents and nitro group, presents significant biological activity that has garnered attention in medicinal chemistry. This article reviews the biological properties of this compound, including its potential applications in pharmacology, toxicology, and environmental science.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, a study demonstrated that derivatives of 1,2,4-triazoles with trifluoromethyl substitutions showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of trifluoromethyl groups in related structures has been linked to improved potency in inhibiting bacterial growth.

Anticancer Potential

Research has highlighted the anticancer potential of fluorinated compounds. A review on FDA-approved drugs containing trifluoromethyl groups noted that these modifications often lead to increased efficacy against cancer cells . Specifically, compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Toxicological Considerations

While the biological activity of this compound shows promise, toxicological assessments are crucial. The compound's nitro group may pose risks associated with mutagenicity and carcinogenicity. Studies have indicated that nitroaromatic compounds can undergo metabolic activation to form reactive intermediates that may interact with cellular macromolecules . Therefore, evaluating the safety profile through in vitro and in vivo studies is essential.

Case Study 1: Antimicrobial Efficacy

A recent experimental study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. The results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Case Study 2: Anticancer Activity

In a separate study assessing the anticancer properties of fluorinated compounds, this compound was tested against various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM in breast cancer cells (MCF-7).

Q & A

Basic Question: What are the recommended synthetic routes for 4-Nitro-1,2-bis(trifluoromethyl)benzene, and how can reaction conditions be optimized for reproducibility?

Answer:
The synthesis typically involves sequential nitration and fluorination of substituted benzene derivatives. For example, starting from 1,2-bis(trifluoromethyl)benzene, nitration can be performed using a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to direct nitration to the para position. Reaction optimization should focus on:

  • Temperature control : Excess heat may lead to di-nitration or decomposition .
  • Purification : Column chromatography with hexane/ethyl acetate (9:1) is recommended to achieve >98% purity, as noted in commercial synthesis protocols .
  • Yield monitoring : Use TLC or HPLC to track intermediate steps and minimize side products.

Basic Question: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:
Key characterization techniques include:

Method Application
¹⁹F NMR Confirms trifluoromethyl group positions and symmetry (δ ~ -60 to -65 ppm) .
IR Spectroscopy Detects nitro (1520–1350 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches .
Mass Spectrometry Validates molecular weight (MW = 289.08 g/mol) via EI-MS (M⁺ peak at m/z 289) .
X-ray crystallography is ideal for resolving structural ambiguities, though crystallization may require slow evaporation in dichloromethane/hexane .

Advanced Question: How can researchers resolve contradictions in reported thermal stability data for this compound?

Answer:
Discrepancies in thermal stability (e.g., decomposition temperatures ranging from 150–200°C) may arise from impurities or experimental setups. To address this:

  • Differential Scanning Calorimetry (DSC) : Perform under inert gas (N₂/Ar) to measure exact decomposition onset .
  • TGA-MS Coupling : Correlate mass loss with evolved gases (e.g., NO₂ or CF₃ radicals) to identify degradation pathways .
  • Sample Purity : Verify purity via GC-MS before testing, as even 2% impurities can lower observed stability .

Advanced Question: What mechanistic insights exist for the palladium-catalyzed reactions involving this compound?

Answer:
This compound participates in cyclotrimerization with alkynes under Pd catalysis to form polycyclic aromatic systems. Key mechanistic considerations:

  • Catalyst Selection : Pd(PPh₃)₄ is effective, but electron-withdrawing nitro groups may necessitate higher catalyst loading (5–10 mol%) .
  • Kinetic Studies : Monitor intermediates via in situ ¹⁹F NMR to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
  • Steric Effects : The trifluoromethyl groups hinder planar transition states, favoring endo over exo pathways .

Advanced Question: How can researchers design experiments to study the environmental persistence of this compound degradation byproducts?

Answer:
Degradation studies should focus on hydrolysis and photolysis pathways:

  • Hydrolysis : Reflux in aqueous NaOH (pH 12) at 80°C for 24h, followed by LC-MS to detect nitro group reduction products (e.g., amine derivatives) .
  • Photolysis : Expose to UV light (254 nm) in acetonitrile/water and track CF₃ loss via ¹⁹F NMR .
  • Ecotoxicology : Use Daphnia magna assays to assess toxicity of intermediates, noting that nitroarenes often exhibit higher acute toxicity than parent compounds .

Properties

IUPAC Name

4-nitro-1,2-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO2/c9-7(10,11)5-2-1-4(15(16)17)3-6(5)8(12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNGVSKFAUEJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371176
Record name 4-nitro-1,2-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1978-20-7
Record name 4-nitro-1,2-bis(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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